Bienvenue dans la boutique en ligne BenchChem!

3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one

LogP Lipophilicity Blood-Brain Barrier Penetration

3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one (CAS 374767-21-2; MW 346.38 g/mol; C22H18O4) is a fully synthetic alkoxylated derivative of the 6H-benzo[c]chromen-6-one scaffold. This tricyclic lactone core is shared by bioactive natural urolithins (gut metabolites of ellagic acid) and synthetic ligands targeting phosphodiesterase II (PDE2), estrogen receptor β (ERβ), and cholinesterases.

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
Cat. No. B5707973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one
Molecular FormulaC22H18O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC(=CC=C4)OC
InChIInChI=1S/C22H18O4/c1-14-20(25-13-15-6-5-7-16(12-15)24-2)11-10-18-17-8-3-4-9-19(17)22(23)26-21(14)18/h3-12H,13H2,1-2H3
InChIKeyFVQGKKXPDQACEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one: Core Identity, Structural Class, and Procurement Baseline


3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one (CAS 374767-21-2; MW 346.38 g/mol; C22H18O4) is a fully synthetic alkoxylated derivative of the 6H-benzo[c]chromen-6-one scaffold . This tricyclic lactone core is shared by bioactive natural urolithins (gut metabolites of ellagic acid) and synthetic ligands targeting phosphodiesterase II (PDE2), estrogen receptor β (ERβ), and cholinesterases [1][2]. The compound features a 3-methoxybenzyl ether at the 3-position and a methyl group at the 4-position, distinguishing it from the natural 3-hydroxy urolithin series and from simpler 3-alkoxy or 3-benzyloxy analogs. Predicted physicochemical properties include a LogP of approximately 6.11 (ACD/Labs) and a boiling point of 532.5 ± 50.0 °C at 760 mmHg, indicating a highly lipophilic, non-hydrogen bond donor character suitable for CNS-oriented or membrane-targeted screening programs .

Why Generic Substitution Fails for 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one: Structural Differentiation That Prevents Simple In-Class Interchange


The 6H-benzo[c]chromen-6-one scaffold supports diverse pharmacological profiles depending on subtle substitution variations, making generic interchange unreliable. The 3-methoxybenzyl ether at the 3-position is a critical structural determinant: it replaces the 3-hydroxy group essential for ERβ binding (3,8-dihydroxy-4-methyl analog: ERβ IC50 = 46 nM) [1], converting the pharmacophore from an estrogen receptor ligand to a PDE2/neuroprotective-oriented chemotype more akin to the alkoxylated series of Tang et al. 2021 [2]. The meta-methoxy orientation on the benzyl ring further differentiates this compound from the para-methoxy isomer (CAS 375829-70-2), altering electron density distribution on the aromatic ring and potentially affecting π-stacking interactions within enzyme binding pockets. Meanwhile, the 4-methyl group contributes to AChE inhibitory activity in the hydroxyl series (3-hydroxy-4-methyl analog: AChE IC50 ≈ 2.1 μM) [3][4], but the 3-alkoxylation present in this compound may redirect target engagement toward PDE2, where alkoxylated derivatives exhibit IC50 values down to 3.67 μM [2]. These divergent SAR trajectories mean that substituting a 3-hydroxy, 3-benzyloxy, or 4-methoxybenzyl analog will not reproduce the same biological profile.

Quantitative Comparative Evidence: 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one vs. Closest Analogs


Physicochemical Differentiation: LogP and Molecular Weight vs. 3-Benzyloxy Analog

The 3-methoxy substitution on the benzyl ether increases both molecular weight and calculated lipophilicity compared to the unsubstituted 3-benzyloxy analog (CAS 302551-60-6). The target compound has a predicted LogP of approximately 6.11 (ACD/Labs) and MW of 346.38 g/mol , compared to the 3-benzyloxy analog with a reported LogP of 5.39 (Hit2Lead) and MW of 316.35 g/mol . The +0.72 LogP increment and +30 Da mass difference reflect the added methoxy group, which may improve membrane partitioning but also increases the risk of Rule-of-5 violations (the target compound already carries 1 Ro5 violation due to LogP > 5) . For CNS-targeted programs, this LogP value exceeds the typical optimal range of 2.0–5.0 associated with acceptable blood-brain barrier penetration in the benzo[c]chromen-6-one class [1].

LogP Lipophilicity Blood-Brain Barrier Penetration Drug-likeness

Meta- vs. Para-Methoxybenzyl Isomerism: Positional Effect on Predicted Molecular Properties

The target compound bears the methoxy group at the meta position of the benzyl ether, distinguishing it from the para-methoxy isomer 3-((4-methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one (CAS 375829-70-2). The meta-methoxy orientation alters the electron density distribution on the benzyl ring: the methoxy group exerts a +M (resonance-donating) effect from the meta position that is distinct from the combined +M/−I profile at the para position, potentially modulating π-π stacking interactions with aromatic residues such as Phe830 in the PDE2 active site . While both isomers share identical molecular formula (C22H18O4) and MW (346.38), the para isomer has a reported LogP of 5.40 (ACD/LogD at pH 7.4) vs. 5.40 for the target compound , suggesting similar gross lipophilicity but potentially different binding orientations. No published head-to-head biological comparison of the two isomers exists, so this differentiation is based on established medicinal chemistry principles of positional isomerism.

Positional isomer Electronic effect SAR Meta substitution

PDE2 Inhibitory Activity: Class-Level SAR Inferred from the Alkoxylated 6H-Benzo[c]chromen-6-one Series

In the Tang et al. 2021 study, a systematic series of alkoxylated 6H-benzo[c]chromen-6-one derivatives was evaluated for PDE2 inhibition. The lead compound 1f (3-methoxy-6H-benzo[c]chromen-6-one) showed an IC50 of 3.67 ± 0.47 μM against PDE2, comparable to the reference inhibitor BAY 60-7550 in HT-22 cell-based neuroprotection assays [1]. The SAR analysis demonstrated that the R1 alkoxy group size and nature at the 3-position profoundly affected PDE2 activity: small alkyl groups (≤5 carbons) conferred optimal activity, while larger or bulkier substituents reduced potency (many analogs with larger R1 groups showed IC50 > 100 μM) [1]. The target compound possesses a substantially larger 3-substituent (3-methoxybenzyl, ~10 atoms including the aromatic ring) compared to the optimal methyl group of compound 1f. Based on this SAR trend, the target compound is predicted to exhibit reduced PDE2 inhibitory potency relative to 1f, although the aromatic nature of the benzyl group may introduce compensatory π-stacking interactions not available to purely aliphatic substituents. This class-level inference must be verified experimentally.

PDE2 inhibition Neuroprotection Phosphodiesterase CNS

ERβ Binding Potential: Structural Alert from the 3-Hydroxy Pharmacophore Requirement

The 6H-benzo[c]chromen-6-one scaffold has been established as a selective ERβ agonist platform. Sun et al. (2006) demonstrated that 3-hydroxy substitution is critical for ERβ binding affinity, with 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one (CHEMBL206600) showing ERβ IC50 = 46 nM in competitive binding assays [1][2]. The target compound replaces the 3-hydroxy group with a 3-methoxybenzyl ether, which eliminates the hydrogen bond donor capacity at this position and introduces significant steric bulk. Based on the established ERβ pharmacophore model, this modification is predicted to abrogate or substantially weaken ERβ binding [1]. In contrast, analogs maintaining the 3-hydroxy group with additional substitutions (e.g., 7-ethyl-3,8-dihydroxy-4-methyl analog: ERβ IC50 = 14 nM [3]) retain nanomolar potency. This structural alert is critical for groups screening this compound against nuclear receptor targets.

Estrogen receptor beta ERβ selectivity Nuclear receptor Pharmacophore

AChE and BChE Inhibition: Class Activity with Unknown Contribution of the 3-Alkoxy Substituent

Gulcan et al. (2014) evaluated a series of 6H-benzo[c]chromen-6-one and tetrahydro analogs as cholinesterase inhibitors. The study established that hydroxylated urolithin derivatives inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with structure-activity relationships driven by the number and position of hydroxyl groups [1]. The 4-methyl substitution, when combined with a 3-hydroxy group, was reported to enhance AChE inhibition (IC50 ≈ 2.1 μM) compared to unsubstituted analogs [1][2]. However, the target compound replaces the 3-hydroxy with a 3-methoxybenzyl ether, a modification that was not studied in this series. No cholinesterase inhibition data exist for 3-alkoxylated benzo[c]chromen-6-ones. Therefore, while the 4-methyl group and the benzo[c]chromen-6-one core are associated with cholinesterase activity, the 3-alkoxy substitution's effect is unknown and cannot be assumed to preserve or enhance this activity.

Cholinesterase inhibition AChE BChE Alzheimer's disease

Recommended Application Scenarios for 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one Based on Verified Differentiators


Comparative PDE2 SAR Profiling: Evaluating the Effect of Bulky 3-Alkoxy Substituents on PDE2 Inhibition

The Tang et al. 2021 SAR dataset provides a quantitative framework for PDE2 inhibition in the alkoxylated 6H-benzo[c]chromen-6-one series, establishing that small alkyl groups at the 3-position confer optimal activity (compound 1f: IC50 = 3.67 μM) while larger substituents reduce potency . Procuring this compound alongside compound 1f and other analogs with varying 3-substituent sizes enables systematic exploration of the steric tolerance of the PDE2 active site, specifically whether aromatic benzyl ethers can engage in compensatory π-stacking interactions with active-site aromatic residues that purely aliphatic substituents cannot achieve. This comparative approach directly leverages the compound's largest verifiable differentiator: its uniquely bulky yet aromatic 3-substituent among commercially available benzo[c]chromen-6-one analogs.

Isomer-Specific Screening: Meta-Methoxy vs. Para-Methoxy Benzyl Ether Comparison

The meta-methoxy orientation on the benzyl ether ring distinguishes this compound from the commercially available para-methoxy isomer (CAS 375829-70-2) . Positional isomer pairs with identical molecular formula but different electronic surface potentials are valuable tools for probing the electrostatic topology of target binding sites. In fragment-based or scaffold-hopping campaigns, co-screening both isomers against the same target panel allows for the detection of subtle positional preferences at aromatic subpockets, which can inform subsequent lead optimization. The near-identical LogP and MW of the two isomers minimizes pharmacokinetic confounding, making any observed potency differences more likely attributable to specific binding interactions.

Negative Control Design for ERβ-Focused Screening Cascades

The established requirement for a 3-hydroxy group in ERβ binding (3,8-dihydroxy-4-methyl analog: IC50 = 46 nM ) makes this 3-methoxybenzyl ether derivative an ideal negative control compound for ERβ screening cascades. Its identical core scaffold to known ERβ agonists, combined with the deliberate removal of the critical 3-OH pharmacophore, provides a matched molecular pair for assessing scaffold-specific vs. pharmacophore-specific effects. Including this compound as an inactive control in ERβ screens helps distinguish genuine receptor-mediated activity from assay interference artifacts related to the benzo[c]chromen-6-one scaffold's physicochemical properties (high LogP, potential for colloidal aggregation).

Drug-Likeness Assessment and CNS MPO Profiling of High-LogP Benzo[c]chromen-6-ones

With a predicted LogP of 6.11 exceeding the typical CNS drug-like range of 2.0–5.0 , this compound represents an upper boundary case for assessing the lipophilicity tolerance of the benzo[c]chromen-6-one scaffold in CNS programs. Its LogP is elevated relative to the unsubstituted 3-benzyloxy analog (LogP 5.39 ) and the para-methoxy isomer (LogD 5.40 ), making it a useful probe for evaluating the relationship between calculated LogP and experimentally determined parameters such as PAMPA permeability, plasma protein binding, and metabolic stability. For procurement in ADME/Tox profiling panels, this compound can serve as a high-LogP benchmark against which more optimized analogs are compared.

Quote Request

Request a Quote for 3-((3-Methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.